1-acetyl-N-(3-methoxypropyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
1-acetyl-N-(3-methoxypropyl)azetidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-8(13)12-6-9(7-12)10(14)11-4-3-5-15-2/h9H,3-7H2,1-2H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQYGLNRCXXFJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-acetyl-N-(3-methoxypropyl)azetidine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the cyclization of β-amino esters or amides under acidic or basic conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. For example, the use of Lewis acids or transition metal catalysts can facilitate the cyclization process .
Chemical Reactions Analysis
1-acetyl-N-(3-methoxypropyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially at the carbon atoms adjacent to the nitrogen. .
Scientific Research Applications
Scientific Research Applications of 1-acetyl-N-(3-methoxypropyl)azetidine-3-carboxamide
This compound is a synthetic organic compound featuring an azetidine ring, a four-membered nitrogen-containing heterocycle. The presence of acetyl and methoxypropyl substituents contributes to its unique chemical properties, influencing its biological activity. It has garnered attention in medicinal chemistry for its potential biological activities. This compound is primarily used as a building block in synthesizing more complex molecules, including pharmaceuticals and agrochemicals, and in studying enzyme inhibition and receptor binding because of its structural similarity to natural substrates.
Chemistry
This compound serves as a building block for synthesizing complex molecules, such as pharmaceuticals and agrochemicals. Azetidines, including this compound, are used to assemble functionalized azetidines and azetidine derivatives .
Biology
The compound is utilized in studying enzyme inhibition and receptor binding because its structure is similar to natural substrates. Azetidine derivatives have been studied for their ability to inhibit specific protein interactions critical in cancer cell proliferation.
Anticancer Activity
Azetidine derivatives, including this compound, have been explored for their anticancer potential. In vitro assays have demonstrated that certain azetidine amides can inhibit the activity of STAT3, a transcription factor involved in tumor growth and survival.
Study 1: Inhibition of STAT3 Activity
In a study examining the effects of azetidine derivatives on STAT3 activity, this compound was tested alongside other analogs. Some compounds effectively inhibited STAT3 DNA-binding activity but showed limited cellular potency due to poor membrane permeability.
| Compound | IC50 (μM) | Cellular Activity (EC50 μM) |
|---|---|---|
| This compound | 0.52 | Weak |
| Other Azetidine Analog | 0.77 | Moderate |
Antimicrobial Properties
Azetidine derivatives also possess antimicrobial properties. Some studies report that compounds with similar structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, possibly by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Study 2: Antimicrobial Efficacy
An investigation focused on the antimicrobial efficacy of azetidine derivatives revealed that several compounds exhibited promising results against a range of bacterial strains. The study highlighted the importance of structural modifications in enhancing antimicrobial activity.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Azetidine Derivative A | S. aureus | 20 |
Industry
Mechanism of Action
The mechanism of action of 1-acetyl-N-(3-methoxypropyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. This interaction can alter the enzyme’s conformation and activity, leading to the desired biological effect .
Comparison with Similar Compounds
Azetidine-3-Carboxylic Acid Derivatives
Key Compound : Azetidine-3-carboxylic acid (CAS: 36476-78-5)
- Structural Differences : Lacks the acetyl, 3-methoxypropyl, and carboxamide substituents present in the target compound.
- Functional Implications: Azetidine-3-carboxylic acid is a non-proteinogenic amino acid used in peptide synthesis. Its unmodified structure limits bioavailability compared to the acetylated and alkylated derivatives, which enhance lipophilicity and metabolic stability .
| Parameter | 1-Acetyl-N-(3-Methoxypropyl)Azetidine-3-Carboxamide | Azetidine-3-Carboxylic Acid |
|---|---|---|
| Molecular Weight | ~257.3 g/mol (estimated) | 101.1 g/mol |
| Bioavailability | Enhanced (lipophilic substituents) | Low (polar carboxyl group) |
| Applications | Drug discovery scaffold | Peptide synthesis |
Prucalopride Succinate
Key Compound: Prucalopride Succinate (4-amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide)
- Structural Similarities :
- Both compounds feature a 3-methoxypropyl group attached to a nitrogen atom.
- Both contain a carboxamide functional group.
- Structural Differences :
- Prucalopride has a benzofuran core and a piperidine ring , while the target compound uses an azetidine ring .
- Prucalopride’s succinate salt enhances solubility, whereas the acetyl group in the target compound may reduce polarity.
- Functional Implications :
| Parameter | This compound | Prucalopride Succinate |
|---|---|---|
| Core Structure | Azetidine (4-membered ring) | Benzofuran + Piperidine |
| Molecular Weight | ~257.3 g/mol | 485.96 g/mol |
| Therapeutic Target | Hypothetical: Proteases, GPCRs | 5-HT₄ receptor (confirmed) |
| Solubility | Moderate (acetyl group) | High (succinate salt) |
Benazepril Hydrochloride
Key Compound : Benazepril Hydrochloride (benzazepine-based ACE inhibitor)
- Structural Contrasts :
- Benazepril contains a benzazepine core (7-membered ring), contrasting with the azetidine’s compact structure.
- The target compound lacks the proline-like carboxyl group critical for ACE inhibition.
- Functional Insights: The azetidine derivative’s rigidity may favor selective binding to non-ACE targets, such as ion channels or kinases, but its smaller ring could limit multi-point interactions compared to benzazepines .
Research Implications and Gaps
- Synthetic Feasibility : The azetidine ring’s strain may complicate synthesis compared to five- or six-membered analogs.
- Safety: No direct toxicity data exist for the target compound, but azetidine derivatives generally exhibit lower cytotoxicity than larger heterocycles .
Biological Activity
1-acetyl-N-(3-methoxypropyl)azetidine-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related studies.
Chemical Structure and Properties
This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the acetyl and methoxypropyl substituents contributes to its unique chemical properties, potentially influencing its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures may exert effects by modulating enzyme activities or receptor interactions. For instance, azetidine derivatives have been studied for their ability to inhibit specific protein interactions crucial in cancer cell proliferation .
Anticancer Activity
Recent studies have explored the anticancer potential of azetidine derivatives, including this compound. In vitro assays demonstrated that certain azetidine amides can inhibit the activity of STAT3, a transcription factor involved in tumor growth and survival. Compounds similar to this compound showed IC50 values in the low micromolar range against various cancer cell lines .
Antimicrobial Properties
Research has also indicated that azetidine derivatives possess antimicrobial properties. For example, some studies reported that compounds with similar scaffolds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Study 1: Inhibition of STAT3 Activity
In a study examining the effects of azetidine derivatives on STAT3 activity, this compound was tested alongside other analogs. The results showed that while some compounds effectively inhibited STAT3 DNA-binding activity, they demonstrated limited cellular potency due to poor membrane permeability .
| Compound | IC50 (μM) | Cellular Activity (EC50 μM) |
|---|---|---|
| This compound | 0.52 | Weak |
| Other Azetidine Analog | 0.77 | Moderate |
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of azetidine derivatives revealed that several compounds exhibited promising results against a range of bacterial strains. The study highlighted the importance of structural modifications in enhancing antimicrobial activity.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Azetidine Derivative A | S. aureus | 20 |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have shown that modifications at various positions on the azetidine ring can significantly affect biological activity. For instance, substituents like methoxy or acetyl groups can enhance solubility and bioavailability, leading to improved efficacy in biological assays .
Q & A
Q. What are the established synthetic routes for 1-acetyl-N-(3-methoxypropyl)azetidine-3-carboxamide, and what key reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically begins with azetidine-3-carboxylic acid as the core scaffold. Key steps include:
- Acylation : Reaction with acetic anhydride to introduce the acetyl group at the azetidine nitrogen.
- Amidation : Coupling with 3-methoxypropylamine via carbodiimide-mediated activation (e.g., EDC/HOBt) to form the carboxamide bond.
- Purification : Chromatography (e.g., silica gel or preparative HPLC) is critical for removing unreacted intermediates and byproducts .
Critical Factors : - Temperature Control : Excess heat during acylation can lead to ring-opening side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency.
Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Acylation | Acetic anhydride, 0°C | 75 | 90% | |
| Amidation | 3-Methoxypropylamine, EDC, RT | 68 | 88% |
Q. How is structural characterization of this compound performed using spectroscopic methods?
Methodological Answer:
- NMR Analysis :
- ¹H NMR : Peaks at δ 3.3–3.5 ppm confirm the methoxypropyl group; δ 2.1–2.3 ppm corresponds to the acetyl group.
- ¹³C NMR : Carbonyl carbons (amide and acetyl) appear at ~170–175 ppm.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₁H₂₀N₂O₃) with [M+H]⁺ at m/z 229.155 .
- IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy).
Advanced Research Questions
Q. What strategies can optimize regioselectivity during N-acylation of azetidine-3-carboxamide derivatives to avoid competing side reactions?
Methodological Answer: Competing acylation at the carboxamide nitrogen or azetidine ring oxygen can occur. Strategies include:
- Protecting Groups : Temporarily block the carboxamide nitrogen with Boc or Fmoc groups during acylation .
- Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to polarize the acetylating agent, directing reactivity toward the azetidine nitrogen .
- Computational Modeling : Employ density functional theory (DFT) to predict reactive sites and design selective conditions .
Q. How can researchers reconcile discrepancies in reported biological activities of azetidine-3-carboxamide derivatives (e.g., antimicrobial efficacy)?
Methodological Answer: Discrepancies often arise from:
- Assay Variability : Differences in microbial strains, culture conditions, or compound solubility (e.g., DMSO vs. aqueous buffers).
- Structural Analogues : Minor substituent changes (e.g., methoxy vs. ethoxy groups) alter lipophilicity and membrane permeability .
- Purity Issues : Trace impurities from synthesis (e.g., unreacted amines) may inhibit or enhance activity. Validate purity via HPLC and re-test under standardized protocols .
Q. Data Contradiction Analysis :
| Study | Reported Activity (MIC, μg/mL) | Key Variables | Likely Cause of Discrepancy |
|---|---|---|---|
| A (2023) | 12.5 (E. coli) | DMSO solvent, 24h incubation | Solvent interference in bacterial growth |
| B (2024) | >100 (E. coli) | Aqueous buffer, 48h incubation | Poor solubility reducing bioavailability |
Q. What advanced techniques enable the study of this compound’s interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to enzymes like cytochrome P450.
- X-ray Crystallography : Resolve 3D binding modes with target proteins (e.g., kinases).
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
Case Study : DAz-1 (a related azetidine probe) uses hydrazine groups to selectively tag sulfenic acid-modified proteins, a method adaptable for studying redox-sensitive targets .
Q. How can computational methods improve the design of azetidine-based drug candidates?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict conformational stability in aqueous and lipid environments.
- Docking Studies : Screen virtual libraries against target receptors (e.g., GPCRs) to prioritize synthetic targets.
- ADMET Prediction : Tools like SwissADME assess absorption, toxicity, and metabolic stability early in development .
Q. Key Recommendations for Researchers :
- Prioritize HRMS and 2D-NMR for unambiguous structural confirmation.
- Use continuous flow reactors to scale synthesis while maintaining purity .
- Cross-validate biological assays with positive controls (e.g., known kinase inhibitors) to contextualize results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
